PHA-767491
Overview
Description
PHA-767491 is a potent inhibitor of cell division cycle 7 (CDC7) and cyclin-dependent kinase 9 (CDK9). It was initially identified for its ability to inhibit CDC7, a kinase involved in the initiation of DNA replication, and CDK9, which plays a role in transcription regulation. This compound has shown promise in various scientific research applications, particularly in the fields of oncology and neurodegenerative diseases .
Mechanism of Action
Target of Action
The primary targets of 2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one are MAP kinase-activated protein kinase 2 and MAP kinase-activated protein kinase 3 . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
, it is known that the compound interacts with its targets, potentially inhibiting their activity. This interaction can lead to changes in the cellular processes controlled by these kinases, affecting cell growth and survival .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the signaling pathways controlled by MAP kinase-activated protein kinases . These pathways regulate a variety of cellular processes, and their disruption can have downstream effects on cell function .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the specific cellular processes it affects. Given its potential role as an inhibitor of MAP kinase-activated protein kinases , it could have effects on cell growth and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
PHA-767491 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
- Formation of the core structure through a condensation reaction.
- Functionalization of the core structure with various substituents to enhance its inhibitory activity.
- Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce larger quantities of the compound. This process requires optimization of reaction conditions to ensure high yield and purity. Key steps include:
- Optimization of reaction conditions such as temperature, solvent, and reaction time.
- Use of large-scale reactors and purification equipment.
- Quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PHA-767491 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different inhibitory profiles .
Scientific Research Applications
PHA-767491 has a broad spectrum of scientific research applications, including:
Oncology: It has shown potential as an anticancer agent by inhibiting CDC7 and CDK9, leading to the suppression of tumor cell proliferation and induction of apoptosis
Neurodegenerative Diseases: The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), by reducing protein aggregation and inflammation.
Comparison with Similar Compounds
PHA-767491 is unique due to its dual inhibition of CDC7 and CDK9. Similar compounds include:
PHA-848125: Another dual CDC7/CDK9 inhibitor with similar anticancer properties.
PHA-793887: A selective CDK inhibitor with a different inhibitory profile.
PHA-690509: A CDC7 inhibitor with distinct structural features.
Compared to these compounds, this compound has shown superior efficacy in certain models of cancer and neurodegenerative diseases, highlighting its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12/h1-2,4-5,7,15H,3,6H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXHSOUZPMHNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471069 | |
Record name | PHA-767491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845714-00-3 | |
Record name | PHA-767491 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845714003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHA-767491 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17043 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHA-767491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHA-767491 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M2GUN688C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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